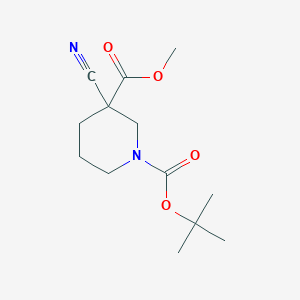![molecular formula C14H18FNO4 B14001144 n-[(4-Fluorophenoxy)acetyl]leucine CAS No. 1841-90-3](/img/structure/B14001144.png)
n-[(4-Fluorophenoxy)acetyl]leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[(4-Fluorophenoxy)acetyl]leucine involves the conjugation of leucine with an acetyl group and a 4-fluorophenoxy group . The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing similar compounds typically involve the use of protecting groups, activation of carboxylic acids, and coupling reactions under controlled conditions .
Análisis De Reacciones Químicas
N-[(4-Fluorophenoxy)acetyl]leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[(4-Fluorophenoxy)acetyl]leucine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to protein synthesis and muscle repair.
Medicine: It is being investigated for its potential therapeutic effects in treating neurological disorders such as Niemann-Pick disease type C
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of N-[(4-Fluorophenoxy)acetyl]leucine involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products . The molecular targets and pathways involved include the monocarboxylate transporter type 1 (MCT1) and the leucine-mediated signaling pathways .
Comparación Con Compuestos Similares
N-[(4-Fluorophenoxy)acetyl]leucine is similar to other acetylated amino acids, such as N-acetyl-leucine. the presence of the 4-fluorophenoxy group makes it unique and may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
N-acetyl-leucine: Used in the treatment of vertigo and cerebellar ataxia.
N-acetyl-DL-leucine: Investigated for its potential therapeutic effects in treating neurological disorders.
This compound’s unique structure and properties make it a valuable subject of scientific research and potential therapeutic applications.
Propiedades
Número CAS |
1841-90-3 |
|---|---|
Fórmula molecular |
C14H18FNO4 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-9(2)7-12(14(18)19)16-13(17)8-20-11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
SRCPHYIXPIQMTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
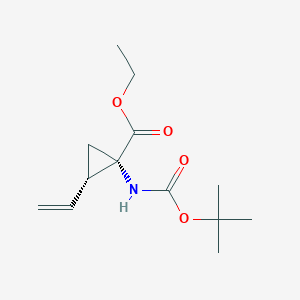
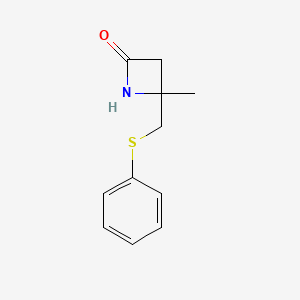

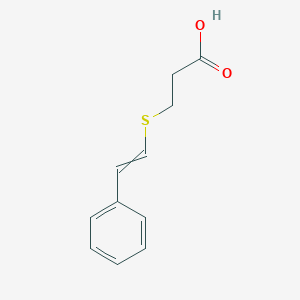
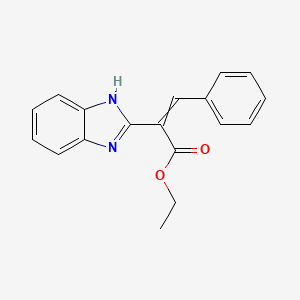
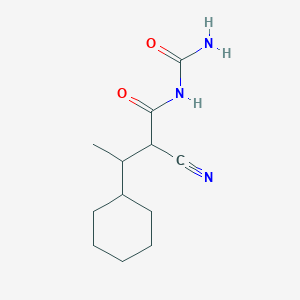
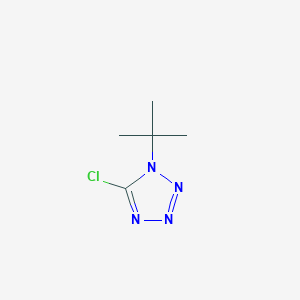
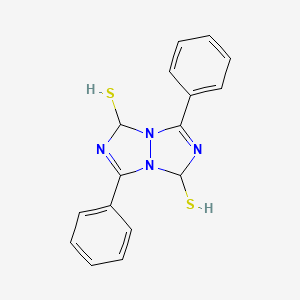
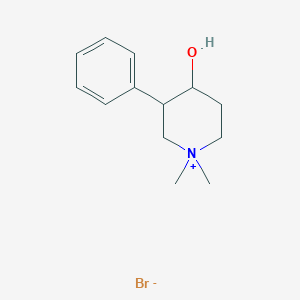

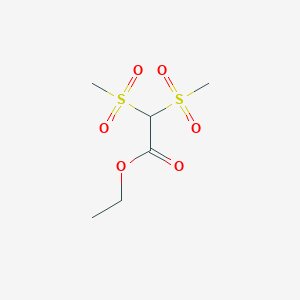
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
